![molecular formula C17H19N3O5S B2399642 2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-phenylacetamide CAS No. 1251609-48-9](/img/structure/B2399642.png)
2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-phenylacetamide” is a biochemical used for proteomics research . It has a molecular formula of C18H21N3O5S and a molecular weight of 391.44 .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 391.44 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the available resources and would need to be determined experimentally.Wissenschaftliche Forschungsanwendungen
Pharmacological Characterization and Therapeutic Potential
The compound 2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-phenylacetamide, due to its structural and functional properties, may have applications in pharmacological research and development, particularly in targeting opioid receptors. For example, compounds structurally related to it have been studied for their high-affinity antagonism towards κ-opioid receptors (KORs), showing potential for treating depression and addiction disorders. The pharmacological characterization of PF-04455242, a compound with a similar structure, demonstrates its selectivity and efficacy in vivo, highlighting the therapeutic potential of such compounds in treating various psychiatric conditions (Grimwood et al., 2011).
Antimicrobial and Hemolytic Activities
Research into pyridine derivatives, closely related to the chemical structure , has shown significant bioactivity, including insecticidal and antimicrobial properties. These derivatives possess moderate to strong aphidicidal activities, providing a basis for the development of new insecticides and antimicrobial agents. Such studies underline the potential of structurally similar compounds in addressing challenges in agricultural pest management and infectious disease control (Bakhite et al., 2014).
Synthesis and Evaluation of Derivatives for Biological Screening
The synthesis and subsequent biological evaluation of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides have revealed their potential in antimicrobial and hemolytic activity screenings. This research pathway emphasizes the versatility of morpholine derivatives in generating compounds with significant biological activities, offering insights into their applications in developing new therapeutics (Gul et al., 2017).
Antifungal and Anticonvulsant Applications
Further applications in scientific research have been demonstrated through the design and synthesis of morpholine derivatives aimed at addressing fungal infections and seizure disorders. For instance, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have shown broad-spectrum antifungal activities against Candida and Aspergillus species, highlighting their potential in antifungal therapy. Additionally, new hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides have displayed promising anticonvulsant activities, indicating the potential for morpholine derivatives in developing new antiepileptic drugs (Bardiot et al., 2015; Kamiński et al., 2015).
Eigenschaften
IUPAC Name |
2-(5-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c21-16(18-14-4-2-1-3-5-14)13-19-12-15(6-7-17(19)22)26(23,24)20-8-10-25-11-9-20/h1-7,12H,8-11,13H2,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLKUIVYIMXDAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)-N-phenylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[1-(4-methylphenyl)-2-methylsulfonylpropyl]acetamide](/img/structure/B2399559.png)
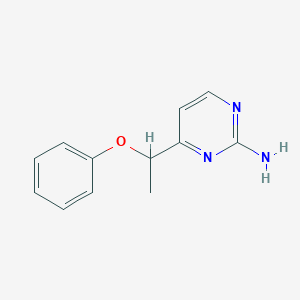
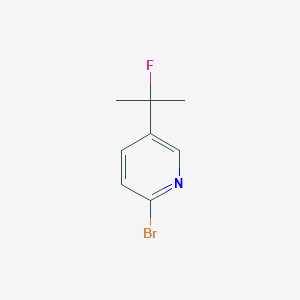
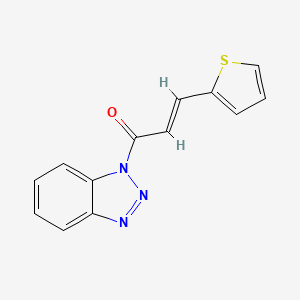
![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2399564.png)
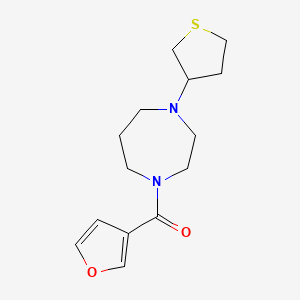
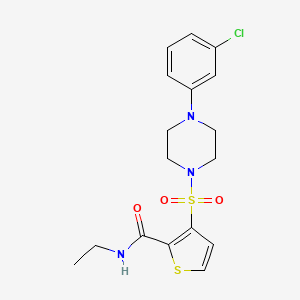
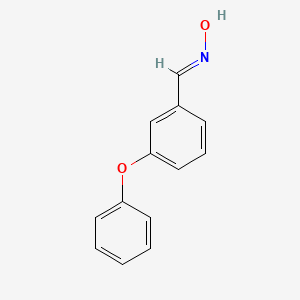
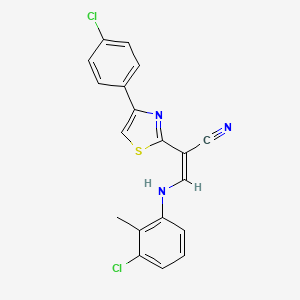
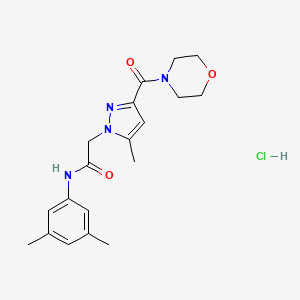
![2-Oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2399572.png)
![2-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2399573.png)
![[4-[(E)-2-cyano-3-(2-hydroxy-4-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-chlorobenzoate](/img/structure/B2399575.png)
![(4-bromophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2399582.png)